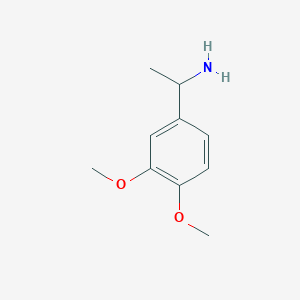
1-(3,4-二甲氧基苯基)乙胺
概述
描述
1-(3,4-Dimethoxyphenyl)ethanamine is a chemical compound belonging to the phenethylamine class. It is structurally characterized by a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, and an ethanamine chain.
科学研究应用
1-(3,4-Dimethoxyphenyl)ethanamine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying the metabolism of phenethylamines.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.
生化分析
Biochemical Properties
1-(3,4-Dimethoxyphenyl)ethanamine plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a substrate for monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. The interaction with MAO leads to the deamination of 1-(3,4-Dimethoxyphenyl)ethanamine, resulting in the formation of corresponding aldehydes, ammonia, and hydrogen peroxide . Additionally, this compound can interact with neurotransmitter receptors, potentially influencing neurotransmission processes.
Cellular Effects
1-(3,4-Dimethoxyphenyl)ethanamine affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in dopaminergic neurons, 1-(3,4-Dimethoxyphenyl)ethanamine can modulate the release of dopamine, thereby affecting neurotransmission . It may also impact the expression of genes involved in neurotransmitter synthesis and degradation, leading to alterations in cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 1-(3,4-Dimethoxyphenyl)ethanamine involves its interaction with specific biomolecules. It can bind to monoamine oxidase enzymes, leading to their inhibition or activation depending on the context . This binding interaction can result in changes in the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. Additionally, 1-(3,4-Dimethoxyphenyl)ethanamine may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3,4-Dimethoxyphenyl)ethanamine can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that 1-(3,4-Dimethoxyphenyl)ethanamine is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has shown potential effects on cellular function, including alterations in neurotransmitter levels and cellular metabolism.
Dosage Effects in Animal Models
The effects of 1-(3,4-Dimethoxyphenyl)ethanamine vary with different dosages in animal models. At low doses, it may exhibit mild stimulatory effects on the central nervous system, while higher doses can lead to more pronounced effects, including potential toxicity . Threshold effects have been observed, where a certain dosage is required to elicit a significant response. Toxic or adverse effects at high doses may include neurotoxicity and alterations in normal cellular functions.
Metabolic Pathways
1-(3,4-Dimethoxyphenyl)ethanamine is involved in several metabolic pathways. It can be metabolized by monoamine oxidase enzymes, leading to the formation of corresponding aldehydes . Additionally, it may interact with other enzymes and cofactors involved in neurotransmitter synthesis and degradation. These interactions can affect metabolic flux and the levels of various metabolites within cells.
Transport and Distribution
The transport and distribution of 1-(3,4-Dimethoxyphenyl)ethanamine within cells and tissues involve specific transporters and binding proteins. It can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The compound’s localization and accumulation within cells can influence its activity and function.
Subcellular Localization
1-(3,4-Dimethoxyphenyl)ethanamine exhibits specific subcellular localization patterns. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity and function, potentially influencing cellular processes such as neurotransmitter synthesis and degradation.
准备方法
The synthesis of 1-(3,4-Dimethoxyphenyl)ethanamine can be achieved through several routes. One of the earliest methods involves the multi-step synthesis starting from vanillin, proceeding through intermediates such as 3,4-dimethoxybenzaldehyde, 3,4-dimethoxycinnamic acid, and 3,4-dimethoxyphenylpropionic acid . Another method involves the condensation of 3,4-dimethoxyphenylacetic acid with ethanamine in the presence of a dehydrating agent . Industrial production methods often utilize similar synthetic routes but are optimized for higher yields and purity, involving steps like azeotropic removal of water and the use of high temperatures .
化学反应分析
1-(3,4-Dimethoxyphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into more saturated amines.
Substitution: The methoxy groups can be substituted under specific conditions to introduce other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
作用机制
The mechanism of action of 1-(3,4-Dimethoxyphenyl)ethanamine involves its interaction with monoamine oxidase enzymes, inhibiting their activity. This inhibition can lead to increased levels of monoamines such as dopamine and serotonin in the brain, potentially affecting mood and behavior . The compound’s methoxy groups play a crucial role in its binding affinity and specificity towards these enzymes .
相似化合物的比较
1-(3,4-Dimethoxyphenyl)ethanamine is similar to other phenethylamines such as mescaline (3,4,5-trimethoxyphenethylamine) and 3-methoxytyramine. its unique structure with two methoxy groups at the 3 and 4 positions distinguishes it from these compounds. Mescaline, for example, has an additional methoxy group at the 5 position, which significantly alters its pharmacological profile .
Similar compounds include:
Mescaline: 3,4,5-Trimethoxyphenethylamine
3-Methoxytyramine: 3-Methoxy-4-hydroxyphenethylamine
Dopamine: 3,4-Dihydroxyphenethylamine.
属性
IUPAC Name |
1-(3,4-dimethoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7(11)8-4-5-9(12-2)10(6-8)13-3/h4-7H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPFPKVWOOSTBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00965201 | |
| Record name | 1-(3,4-Dimethoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00965201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50919-08-9 | |
| Record name | 3,4-Dimethoxy-α-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50919-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Dimethoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00965201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

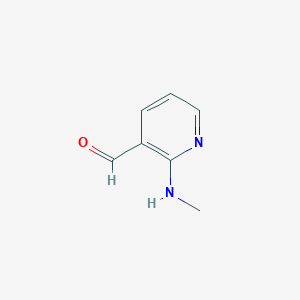
![1-[(4-Methoxyphenyl)-phenylmethyl]piperazine](/img/structure/B1351553.png)
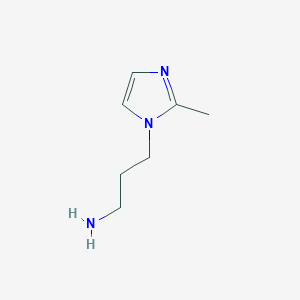
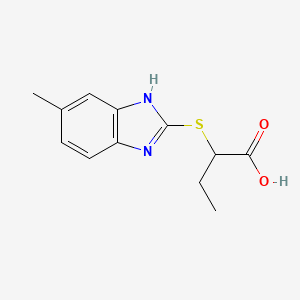
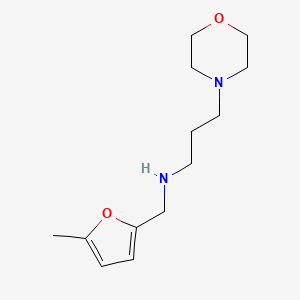
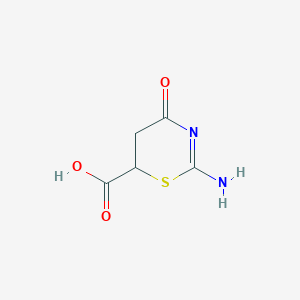
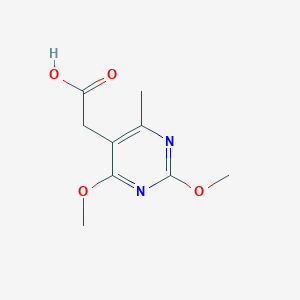
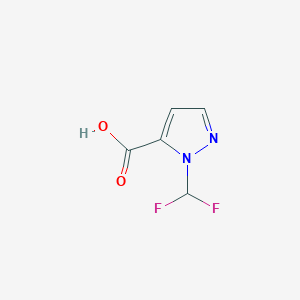
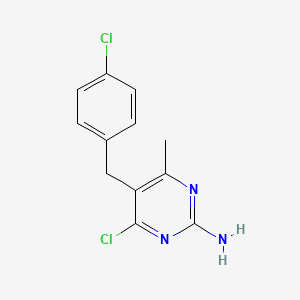

![[1-(4-Methoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1351572.png)

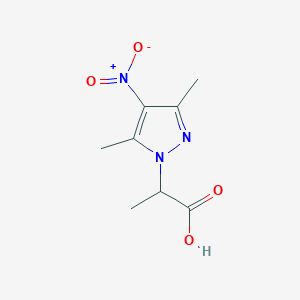
![6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid](/img/structure/B1351580.png)
